Chromatographic and Mass Spectrometric Differentiation from Ramipril Glucuronide
Trandolapril Acyl-β-D-glucuronide (C30H42N2O11, MW 606.66) is structurally characterized as the 5,6-analog of ramipril glucuronide, differing in the octahydroindole versus perhydroindole ring system of the aglycone [1]. This structural divergence confers distinct chromatographic retention behavior and mass spectrometric fragmentation patterns essential for unambiguous metabolite identification in biological matrices [2].
| Evidence Dimension | Molecular structure and analytical differentiation |
|---|---|
| Target Compound Data | C30H42N2O11, MW 606.66, octahydroindole-containing aglycone |
| Comparator Or Baseline | Ramipril glucuronide (5,6-analog with perhydroindole ring difference) |
| Quantified Difference | Structural analog with distinct ring system; quantitative retention time and fragmentation differences expected in LC-MS/MS |
| Conditions | Analytical chemistry context; exact quantitative chromatographic differences not reported in available literature |
Why This Matters
Procurement of the correct glucuronide reference standard is essential for validated LC-MS/MS methods, as even structurally analogous glucuronides exhibit different chromatographic and mass spectrometric properties.
- [1] ChemBase. Trandolapril Acyl-β-D-glucuronide, 85% - Product Information. Toronto Research Chemicals. View Source
- [2] Shipkova M, et al. Drug Acyl Glucuronides: Reactivity and Analytical Implication. Current Pharmaceutical Analysis, 2006, 2(3): 259-277. View Source
